Cinnamonitrile
Overview
Description
Cinnamonitrile is an organic compound with the molecular formula C₉H₇N. . This compound is characterized by a phenyl group attached to a propenenitrile moiety, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamonitrile can be synthesized through various methods. One common method involves the condensation of benzaldehyde with acetonitrile in the presence of a base such as potassium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, this compound is typically produced through the ammoxidation of styrene. This process involves the reaction of styrene with ammonia and oxygen over a catalyst, resulting in the formation of the nitrile compound .
Chemical Reactions Analysis
Types of Reactions
Cinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenylpropylamine.
Substitution: Various substituted phenylpropenenitriles depending on the nucleophile used.
Scientific Research Applications
Cinnamonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for pharmaceutical applications.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Cinnamonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Phenylacetonitrile: Lacks the double bond present in Cinnamonitrile.
Styrene: Contains a vinyl group instead of a nitrile group.
Uniqueness
This compound is unique due to its combination of a phenyl group and a nitrile group attached to a propenyl chain. This structure imparts distinct chemical properties, making it versatile for various synthetic applications .
Properties
IUPAC Name |
3-phenylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNLRXFUTWSOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052100 | |
Record name | 3-Phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4360-47-8 | |
Record name | Cinnamonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4360-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenenitrile, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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